molecular formula C11H12O2 B1200426 7-Methoxy-2-tetralone CAS No. 4133-34-0

7-Methoxy-2-tetralone

Cat. No.: B1200426
CAS No.: 4133-34-0
M. Wt: 176.21 g/mol
InChI Key: XEAPZXNZOJGVCZ-UHFFFAOYSA-N
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Description

7-Methoxy-2-tetralone is an organic compound with the molecular formula C11H12O2. It is a derivative of tetralone, characterized by a methoxy group at the seventh position of the tetralone structure. This compound is of significant interest in organic chemistry due to its role as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

7-Methoxy-2-tetralone plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and 2-substituted octahydrobenzoquinolines . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes have been studied extensively. It has been shown to induce apoptosis and suppress cell proliferation and migration in hepatocellular carcinoma cells by regulating the expression of c-Met, phosphorylated AKT (p-AKT), NF-κB, MMP2, and MMP9 . These findings suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to suppress the protein expression levels of NF-κB, MMP9, MMP2, and p-AKT in HepG2 cells . These interactions are essential for understanding how this compound modulates cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that continuous-flow synthesis of this compound can significantly improve reaction efficiency and reduce reaction time compared to traditional batch processes . This indicates that the compound’s stability and degradation can be effectively managed in controlled environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that the compound can suppress tumor growth in nude mice without affecting body weight or organ indices of the liver and spleen . It is essential to determine the threshold and toxic effects at higher doses to ensure its safe application.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For instance, it has been used in the synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde, highlighting its role in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for understanding how this compound exerts its effects at the cellular level .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Understanding these processes is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-tetralone typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous-flow technology. This method offers several advantages, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis involves pumping the reactants through a series of coiled flow reactors, resulting in higher yields and purity compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Scientific Research Applications

7-Methoxy-2-tetralone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7-Methoxy-1-tetralone
  • 6-Methoxy-1-tetralone
  • 5-Methoxy-1-tetralone
  • 2-Methyl-1-tetralone

Comparison: 7-Methoxy-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its isomers, such as 7-Methoxy-1-tetralone, it exhibits different reactivity in electrophilic aromatic substitution reactions. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .

Properties

IUPAC Name

7-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAPZXNZOJGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194296
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4133-34-0
Record name 7-Methoxy-2-tetralone
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Record name 7-Methoxy-2-tetralone
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Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 7-METHOXY-2-TETRALONE
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Synthesis routes and methods I

Procedure details

2,7-dimethoxynaphthalene of formula XXV, ##STR36## is subjected to the action of sodium metal, in the heated state and in the presence of an anhydrous alcohol, to form 7-methoxy-1,2,3,4-tetrahydro-2-naphthalenone of formula XXVI, ##STR37## which is then reacted in the heated state in an alcoholic solvent with a hydroxylamine salt to form 7-methoxy-1,2,-3,4-tetrahydro-2-naphthalenone oxime of formula XXVII, ##STR38## which is then subjected to a catalytic hydrogenation, in solution in an alcohol, in the presence of Raney nickel and ammonia, to form 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene of formula XXVIII, ##STR39## which is condensed with acetic anhydride in acetic acid medium to form 2-acetamido-7-methoxy-1,2,3,4-tetrahydronaphthalene of formula XXIX, ##STR40## which is subjected to the action of boron tribromide, at room temperature in a halogenated organic solvent, to form 2-acetamido-7-hydroxy-1,2,3,4-tetrahydronaphthalene of formula XXX, ##STR41## which is then reacted with chloroacetonitrile, in the presence of boron trichloride and aluminum chloride, to form 2-acetamido-6-(2-chloro-1-oxoethyl)-7-hydroxy-1,2,3,4-tetrahydronaphthalene of formula XXXI, ##STR42## which is subjected to the action of triethylamine, in the heated state in a halogenated organic solvent, to form 7-acetamido-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-3-one of formula XXXII, ##STR43## which is then either
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Synthesis routes and methods II

Procedure details

The recombinant E. coli obtained in Example 2 was inoculated into 5 mL of a 2× YT medium containing 200 μg/mL of ampicillin and cultured with shaking at 30° C. for 28 hours. To 500 μL of the resulting culture liquid was added 500 μL of a 0.2 M potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal phosphate, and the mixture was sonicated so that a cell-free extract was obtained. Subsequently, 100 μL of the cell-free extract was added to 305 μL of a substrate solution having the composition shown below. After the mixture was allowed to react at 30° C. for 1 hour, 50 μL of 6 N hydrochloric acid was added to stop the reaction. The optical purity of the produced (S)-7-methoxy-2-aminotetralin was measured using HPLC under the conditions shown below. As a result, the modified enzymes shown in Table 2 had stereoselectivity higher than that of the wild-type.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 7-Methoxy-2-tetralone in organic synthesis?

A: this compound serves as a crucial starting material for synthesizing diverse compounds, including natural products and pharmaceuticals. Its structure allows for modifications at various positions, making it a versatile building block. For example, it is used in the synthesis of Miltirone [], a natural product with cytotoxic activity against tumor cell lines, and Carnosic acid [], a diterpene known for its antioxidant and potential anticancer properties.

Q2: How can this compound be asymmetrically alkylated for pharmaceutical applications?

A: Researchers have successfully employed enantioselective phase-transfer catalysis to achieve asymmetric alkylation of this compound [, ]. This approach is particularly useful for synthesizing chiral drugs where only one enantiomer possesses the desired pharmacological activity. Specifically, it has been employed in the efficient synthesis of Dezocine [] and Eptazocine hydrobromide [], both opioid analgesics.

Q3: Are there efficient methods to synthesize this compound in high yield?

A: Yes, recent research highlights the development of a novel one-pot synthesis method for this compound and its isomer 6-Isopropyl-7-methoxy-1-tetralone []. This method, utilizing polyphosphoric acid and isopropanol, boasts high yields, making it suitable for large-scale production and facilitating research on related natural products.

Q4: Can this compound be used to synthesize heterocyclic compounds?

A: Absolutely. Researchers have successfully utilized this compound in the synthesis of various heterocyclic compounds, including naphtho[2,1-b]furan-2-ones [] and benzo[f]chromene derivatives [, , ]. These heterocycles often exhibit interesting biological activities, highlighting the potential of this compound as a starting material for medicinal chemistry research.

Q5: Has this compound been used in biocatalytic reactions?

A: Yes, researchers have successfully employed this compound as a substrate for enzymatic reactions [, ]. Specifically, an (S)-enantioselective transaminase from Pseudomonas fluorescens KNK08-18 has been used to convert this compound into (S)-7-methoxy-2-aminotetraline with high enantioselectivity []. This highlights the potential of utilizing biocatalysts with this compound for the production of chiral compounds.

Q6: What is the structure of this compound?

A6: this compound is a tetralin derivative with a ketone group at position 2 and a methoxy group at position 7 of the aromatic ring.

Q7: Has this compound been used in the total synthesis of complex natural products?

A: Yes, the versatility of this compound as a building block has been demonstrated in the total synthesis of (-)-Morphine []. This accomplishment highlights the potential of this compound in complex molecule synthesis, opening avenues for developing novel synthetic strategies for other natural products with medicinal importance.

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